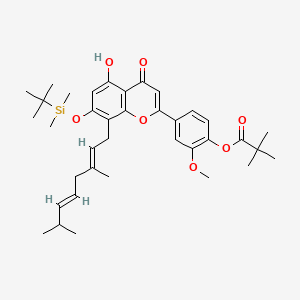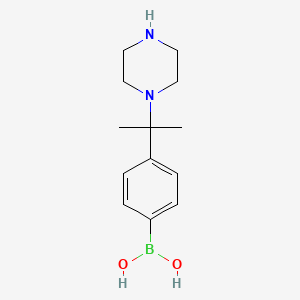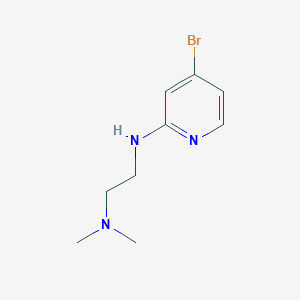
4-Methylsyringol Gentiobioside O-Heptacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsyringol Gentiobioside O-Heptacetate is a complex organic compound known for its unique chemical structure and properties It is a derivative of 4-methylsyringol, a phenolic compound, and gentiobioside, a disaccharide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsyringol Gentiobioside O-Heptacetate typically involves the acetylation of 4-Methylsyringol Gentiobioside. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction conditions usually require a controlled temperature environment to ensure the proper formation of the heptacetate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylsyringol Gentiobioside O-Heptacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methylsyringol Gentiobioside O-Heptacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Methylsyringol Gentiobioside O-Heptacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylsyringol Gentiobioside: A closely related compound without the heptacetate modification.
Syringol Gentiobioside: Another similar compound with a different phenolic structure.
4-Methylguaiacol Gentiobioside: A compound with a similar glycoside structure but different phenolic component.
Uniqueness
4-Methylsyringol Gentiobioside O-Heptacetate is unique due to its heptacetate modification, which imparts distinct chemical properties and reactivity. This modification can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C35H46O20 |
|---|---|
Peso molecular |
786.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,6-dimethoxy-4-methylphenoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H46O20/c1-15-11-23(43-9)27(24(12-15)44-10)55-35-33(52-22(8)42)31(50-20(6)40)29(48-18(4)38)26(54-35)14-46-34-32(51-21(7)41)30(49-19(5)39)28(47-17(3)37)25(53-34)13-45-16(2)36/h11-12,25-26,28-35H,13-14H2,1-10H3/t25-,26-,28-,29-,30+,31+,32-,33-,34-,35+/m1/s1 |
Clave InChI |
QVHGEICRQGCABJ-CPUIDEJKSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




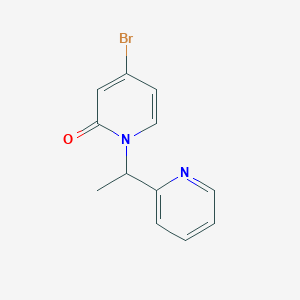
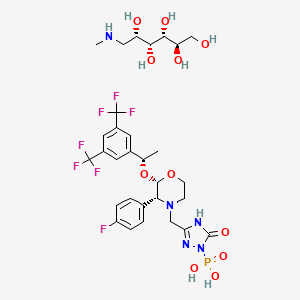
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)

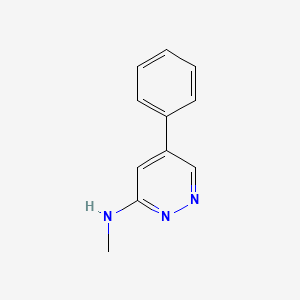
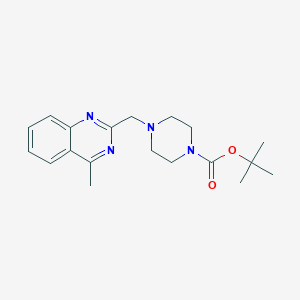
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
